molecular formula C12H23NO B2497505 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 75661-01-7

4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B2497505
CAS No.: 75661-01-7
M. Wt: 197.322
InChI Key: MNDRQDWLHSOHFW-UHFFFAOYSA-N
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Description

4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol is an organic compound with the molecular formula C12H23NO It is a derivative of piperidine, characterized by the presence of an allyl group and four methyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol typically involves the N-alkylation of 2,2,6,6-tetramethylpiperidin-4-ol with allyl bromide. The reaction is carried out under thermal conditions, where the mixture of 2,2,6,6-tetramethylpiperidin-4-ol and allyl bromide is heated to facilitate the alkylation process . Microwave irradiation can also be employed to reduce the reaction time and improve yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Hydroxylamines and other oxidized derivatives.

    Substitution Products: N-alkylated derivatives with various substituents.

Scientific Research Applications

4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its allyl group, which imparts distinct chemical reactivity and potential for various synthetic applications. Its ability to form stable hydrogen bonds and enhance material stability further distinguishes it from other similar compounds.

Properties

IUPAC Name

2,2,6,6-tetramethyl-4-prop-2-enylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-6-7-12(14)8-10(2,3)13-11(4,5)9-12/h6,13-14H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDRQDWLHSOHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)(CC=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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